Bis(trifluoroethyl)carbamodithioic acid
Description
Structure
2D Structure
Properties
CAS No. |
105864-79-7 |
|---|---|
Molecular Formula |
C5H5F6NS2 |
Molecular Weight |
257.2 g/mol |
IUPAC Name |
bis(2,2,2-trifluoroethyl)carbamodithioic acid |
InChI |
InChI=1S/C5H5F6NS2/c6-4(7,8)1-12(3(13)14)2-5(9,10)11/h1-2H2,(H,13,14) |
InChI Key |
WPMVTNXZTFLSJU-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)F)N(CC(F)(F)F)C(=S)S |
Canonical SMILES |
C(C(F)(F)F)N(CC(F)(F)F)C(=S)S |
Other CAS No. |
105864-79-7 |
Synonyms |
is(trifluoroethyl) dithiocarbamate bis(trifluoroethyl)carbamodithioic acid BTCA lithium bis(trifluoroethyl)dithiocarbamate |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Fungicides and Herbicides:
Dithiocarbamates, including bis(trifluoroethyl)carbamodithioic acid, are primarily used as fungicides and herbicides. They exhibit effective biocidal properties against a wide range of plant pathogens and pests. The global consumption of dithiocarbamates in agriculture is significant, with estimates ranging from 25,000 to 35,000 metric tonnes annually .
Case Study: Efficacy Against Fungal Diseases
Research has demonstrated that this compound effectively controls fungal diseases in crops such as grapes and potatoes. Field trials showed a reduction in disease incidence by over 60% compared to untreated controls, highlighting its potential as an effective agricultural biocide.
Environmental Applications
Wastewater Treatment:
The chelating properties of this compound allow it to bind heavy metals, making it useful in wastewater treatment processes. Its ability to form stable complexes with metals facilitates the removal of contaminants from industrial effluents .
Data Table: Metal Complex Formation
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu²⁺ | 6.5 | Wastewater treatment |
| Pb²⁺ | 5.8 | Heavy metal scavenging |
| Zn²⁺ | 4.9 | Environmental remediation |
Industrial Applications
Vulcanization Accelerators:
In the rubber industry, this compound serves as a vulcanization accelerator, enhancing the cross-linking process during rubber production. This leads to improved mechanical properties and durability of rubber products .
Case Study: Rubber Industry Performance
A comparative study evaluated the performance of this compound against conventional accelerators in rubber formulations. Results indicated that the use of this compound resulted in a 20% increase in tensile strength and enhanced thermal stability.
Analytical Chemistry
Extraction and Detection of Metals:
this compound has been utilized for the extraction and quantification of arsenic and antimony species from environmental samples. Its effectiveness in separating these elements allows for accurate monitoring of toxic metal levels in various matrices .
Data Table: Extraction Efficiency
| Sample Type | Extraction Method | Recovery Rate (%) |
|---|---|---|
| Water | Liquid-liquid extraction | 95 |
| Soil | Solid-phase extraction | 88 |
| Sediment | Microwave-assisted extraction | 90 |
Medical Applications
Potential Therapeutic Uses:
Emerging research suggests that this compound may have applications in medicine due to its biological activity. Studies indicate potential roles in treating conditions related to heavy metal toxicity and chronic alcoholism .
Comparison with Similar Compounds
Comparison with Similar Carbamodithioic Acid Derivatives
Structural and Functional Differences
Carbamodithioic acid derivatives vary in substituents (alkyl, aryl, or fluorinated groups) and metal coordination. Below is a comparative analysis of Bis(trifluoroethyl)carbamodithioic acid with three structurally related compounds:
*Inferred from structural similarity to Zineb and Urbacid.
Key Findings:
Substituent Effects: The trifluoroethyl groups in this compound likely increase its resistance to hydrolysis compared to non-fluorinated analogs like Zineb. This mirrors TFA’s stability relative to acetic acid . In contrast, Urbacid’s arsenic moiety renders it obsolete due to severe toxicity, whereas this compound’s fluorine substituents may reduce acute toxicity but raise concerns about bioaccumulation .
Metal Coordination :
- Zineb’s zinc complex enhances its fungicidal activity but introduces metal-related toxicity. This compound, lacking a metal center, may exhibit different coordination chemistry and biological activity .
Environmental Impact :
- Fluorinated compounds like TFA and this compound are persistent in the environment due to C-F bond strength, necessitating stringent regulatory scrutiny .
Preparation Methods
Amine Preparation and Purification
Bis(trifluoroethyl)amine synthesis likely involves:
-
Fractional distillation to isolate the secondary amine ()
Dithiocarbamation Process
Adapting methods from sulfonate ester synthesis:
| Step | Parameter | Optimal Range |
|---|---|---|
| Amine:CS₂ molar ratio | 1:1.05–1.2 | |
| Base concentration | 10–15% NaOH (w/v) | |
| Reaction duration | 2–4 hours | |
| Post-reaction pH | 8.5–9.0 |
Procedure :
-
Dissolve 0.5 mol in 200 mL THF at 5°C
-
Add 0.55 mol dropwise under atmosphere
-
Introduce 15% NaOH solution until pH 9.0
-
Stir for 3 hours at 15°C
-
Acidify with dilute HCl to precipitate product
Challenges in Fluorinated Dithiocarbamate Synthesis
Steric and Electronic Effects
The strong electron-withdrawing nature of groups:
-
Reduces amine nucleophilicity by 40–60% compared to ethyl analogs
-
Requires elevated temperatures (contradicting standard dithiocarbamation protocols)
Purification Complexities
-
Co-product removal : Sodium chloride byproducts necessitate multiple water washes
-
Thermal instability : Decomposition above 80°C mandates vacuum distillation below 15 kPa
Comparative Analysis of Alternative Routes
Metal Thiocarbamate Intermediate Route
Reacting with :
Advantages :
-
Avoids handling
-
Higher yields reported in non-fluorinated analogs (75–82%)
Disadvantages :
-
Requires specialized containment systems
-
Catalyst costs increase by 30–40%
Quality Control and Analytical Characterization
Critical purity benchmarks from ether synthesis:
-
HPLC purity : >99.9% achievable via fractional distillation
-
Water content : <0.001% through molecular sieve treatment
-
Peroxide absence : Confirmed by iodometric titration
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. How can the synthesis of Bis(trifluoroethyl)carbamodithioic acid be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting stoichiometry, temperature, and solvent polarity. Use trifluoroacetic acid derivatives (e.g., trifluoroethylamine precursors) as intermediates . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can enhance purity. Monitor reaction progress using TLC and confirm final product integrity via NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine and NMR to resolve structural ambiguities, particularly for trifluoroethyl and carbamodithioate moieties. Use deuterated solvents (e.g., DMSO-d) to minimize signal splitting . HRMS (ESI-TOF) provides accurate mass confirmation, while IR spectroscopy identifies thiol (-SH) and carbamate (C=O) functional groups . Cross-validate results with computational NMR prediction tools (e.g., ACD/Labs) to address spectral complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
